4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde

Catalog No.
S13604890
CAS No.
137736-08-4
M.F
C14H9F3O3
M. Wt
282.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde

CAS Number

137736-08-4

Product Name

4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde

IUPAC Name

4-[4-(trifluoromethoxy)phenoxy]benzaldehyde

Molecular Formula

C14H9F3O3

Molecular Weight

282.21 g/mol

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-13-7-5-12(6-8-13)19-11-3-1-10(9-18)2-4-11/h1-9H

InChI Key

QPNDRDXLIXUBFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)OC(F)(F)F

4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde is an organic compound characterized by its complex molecular structure. Its molecular formula is C14H9F3O3C_{14}H_{9}F_{3}O_{3}, and it has a molecular weight of approximately 282.22 g/mol. The compound is typically a colorless liquid and is known for its distinctive chemical properties, including a notable boiling point and density, which are important for its handling and application in various

Typical of aldehydes, such as:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles to form alcohols or other functional groups.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to yield acetals.
  • Oxidation: The aldehyde group can be oxidized to carboxylic acids under suitable conditions.

These reactions are essential for synthesizing more complex molecules in medicinal chemistry and materials science.

While specific biological activity data for 4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde may be limited, compounds with similar structures often exhibit significant biological properties, including:

  • Antimicrobial Activity: Many phenolic compounds show effectiveness against various bacterial strains.
  • Antioxidant Properties: Some derivatives possess the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.

Further studies would be necessary to elucidate the specific biological effects of this compound.

The synthesis of 4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde can be achieved through several methods:

  • Direct Substitution Reactions: Utilizing appropriate starting materials, such as phenols and halides, to introduce the trifluoromethoxy group onto the benzaldehyde backbone.
  • Reflux Conditions: Conducting reactions under reflux with suitable solvents can enhance yields and purity.
  • Functional Group Transformations: Starting from simpler derivatives, functional groups can be transformed into the desired structure through a series of reactions.

These methods highlight the versatility of synthetic pathways available to chemists working with this compound.

4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Research: Used in studies exploring the properties of fluorinated compounds and their effects on biological systems.
  • Material Science: Potential applications in developing new materials with unique properties due to its trifluoromethoxy group.

Interaction studies involving 4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde often focus on its reactivity with biological molecules or other chemicals. Research may include:

  • Binding Studies: Investigating how this compound interacts with enzymes or receptors.
  • Metabolic Studies: Understanding how it behaves within biological systems, including absorption, distribution, metabolism, and excretion (ADME).

These studies are crucial for determining the safety and efficacy of compounds intended for therapeutic use.

Similar Compounds

When comparing 4-(4-(Trifluoromethoxy)phenoxy)benzaldehyde with similar compounds, several noteworthy analogs include:

Compound NameMolecular FormulaMolecular Weight
4-(Trifluoromethoxy)benzaldehydeC8H5F3O2190.12
4-Fluoro-3-phenoxybenzaldehydeC13H9FO2216.21
4-Chloro-3-trifluoromethylphenoxybenzaldehydeC14H9ClF3O2298.67

These compounds share structural features but differ significantly in their functional groups and properties. The presence of different halogens or substituents can greatly influence their chemical behavior and biological activity.

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Exact Mass

282.05037863 g/mol

Monoisotopic Mass

282.05037863 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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